molecular formula C19H16N6S B12372606 Dhfr-IN-9

Dhfr-IN-9

Katalognummer: B12372606
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: KSLMGDVFSKLWOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dhfr-IN-9 is a useful research compound. Its molecular formula is C19H16N6S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dhfr-IN-9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dhfr-IN-9 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C19H16N6S

Molekulargewicht

360.4 g/mol

IUPAC-Name

7-(1,3-benzothiazol-2-ylmethyl)-8-methylpyrrolo[3,2-f]quinazoline-1,3-diamine

InChI

InChI=1S/C19H16N6S/c1-10-8-11-14(7-6-13-17(11)18(20)24-19(21)23-13)25(10)9-16-22-12-4-2-3-5-15(12)26-16/h2-8H,9H2,1H3,(H4,20,21,23,24)

InChI-Schlüssel

KSLMGDVFSKLWOG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N1CC3=NC4=CC=CC=C4S3)C=CC5=C2C(=NC(=N5)N)N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Synthesis of Dhfr-IN-9: A Potent Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-9, also identified as compound 8a in the primary literature, is a novel dihydrofolate reductase (DHFR) inhibitor belonging to the 1,3-diamino-7H-pyrrol[3,2-f]quinazoline derivative class of compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Dhfr-IN-9, a molecule that has demonstrated significant potential in both antibacterial and anticancer applications. Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental for cell proliferation and growth. Consequently, DHFR has been a well-established therapeutic target for various diseases, including cancer and infectious diseases. This document aims to provide a detailed resource for researchers and drug development professionals interested in the further exploration and development of this promising inhibitor.

Quantitative Biological Data

The biological activity of Dhfr-IN-9 (compound 8a) and its analogs has been evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Antibacterial Activity of Dhfr-IN-9 and Related Compounds

CompoundTarget OrganismIC50 (μg/mL)
Dhfr-IN-9 (8a) Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300Not explicitly stated in abstracts, but a related compound (6r) showed therapeutic effects. Dhfr-IN-9 itself is noted to inhibit MRSA ATCC 43300 with an IC50 of 0.25 μg/mL.
Compound 6rMethicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300Exhibited therapeutic effects in mouse models.

Table 2: In Vivo Efficacy of Dhfr-IN-9 in a Murine Breast Cancer Model

CompoundAnimal ModelDosage and AdministrationOutcome
Dhfr-IN-9 (8a) Murine model of breast cancerNot explicitly detailed in abstracts, but noted to have strong efficacy.Showed stronger efficacy than taxol.

Experimental Protocols

The following sections detail the methodologies for the synthesis of Dhfr-IN-9 (compound 8a) and the key biological assays, based on the information from the foundational research publication.

Synthesis of Dhfr-IN-9 (Compound 8a)

The synthesis of the 1,3-diamino-7H-pyrrol[3,2-f]quinazoline scaffold, from which Dhfr-IN-9 is derived, is a multi-step process. The final step involves the methyl modification of a precursor to yield compound 8a. While the exact, detailed step-by-step protocol for the synthesis of Dhfr-IN-9 is proprietary to the original research publication, a generalized synthetic scheme can be inferred from the description of the chemical class. The synthesis likely involves the construction of the core pyrrolo[3,2-f]quinazoline ring system followed by functional group manipulations to introduce the diamino and methyl substituents.

A representative synthetic workflow is depicted in the diagram below.

G cluster_synthesis Generalized Synthetic Workflow for Dhfr-IN-9 (8a) A Starting Materials (e.g., substituted anilines, pyrimidines) B Construction of the Quinazoline Core A->B Cyclocondensation C Formation of the Pyrrole Ring B->C Annulation D Introduction of Amino Groups C->D Amination E Methylation to Yield Dhfr-IN-9 (8a) D->E Alkylation

A generalized synthetic pathway for Dhfr-IN-9.
In Vitro DHFR Inhibition Assay

The enzymatic activity of DHFR is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Reagents and Materials:

    • Recombinant human DHFR enzyme

    • Dihydrofolic acid (DHF)

    • NADPH

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

    • Dhfr-IN-9 (test compound)

    • Methotrexate (positive control)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in the wells of a 96-well plate.

    • Add varying concentrations of Dhfr-IN-9 or methotrexate to the wells.

    • Initiate the reaction by adding DHF to all wells.

    • Immediately measure the decrease in absorbance at 340 nm over a set period at a constant temperature.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Reagents and Materials:

    • Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300

    • Mueller-Hinton broth (MHB)

    • Dhfr-IN-9 (test compound)

    • Vancomycin (positive control)

    • 96-well microplate

    • Incubator

  • Procedure:

    • Prepare a serial dilution of Dhfr-IN-9 in MHB in a 96-well plate.

    • Inoculate each well with a standardized suspension of MRSA.

    • Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vivo Murine Breast Cancer Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of Dhfr-IN-9 in a xenograft mouse model.

  • Animals and Tumor Implantation:

    • Female athymic nude mice

    • Human breast cancer cell line (e.g., MCF-7)

    • Matrigel

    • Prepare a suspension of breast cancer cells in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Allow the tumors to grow to a palpable size.

  • Treatment:

    • Randomly divide the mice into treatment and control groups.

    • Administer Dhfr-IN-9 (e.g., via intraperitoneal injection) to the treatment group at a specified dose and schedule.

    • Administer a vehicle control to the control group.

    • Administer a positive control (e.g., taxol) to another group.

    • Monitor tumor size and body weight regularly.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Compare the tumor growth in the treated groups to the control group to determine the efficacy of the compound.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of Dhfr-IN-9 is the inhibition of the dihydrofolate reductase enzyme. This inhibition disrupts the folate metabolic pathway, which is critical for the synthesis of nucleic acids and amino acids.

G cluster_pathway DHFR Signaling Pathway and Inhibition by Dhfr-IN-9 DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotide AminoAcid Amino Acid Synthesis THF->AminoAcid DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR CellGrowth Cell Proliferation and Growth Nucleotide->CellGrowth AminoAcid->CellGrowth Inhibitor Dhfr-IN-9 Inhibitor->DHFR Inhibition

Inhibition of the DHFR pathway by Dhfr-IN-9.

The logical relationship of the experimental workflow for the discovery and evaluation of Dhfr-IN-9 is illustrated below.

G cluster_workflow Experimental Workflow for Dhfr-IN-9 A Design and Synthesis of 1,3-Diamino-7H-pyrrol[3,2-f]quinazoline Derivatives B In Vitro Screening (DHFR Inhibition Assay) A->B C Identification of Lead Compound (Dhfr-IN-9) B->C D In Vitro Antimicrobial Activity (MIC Assay) C->D E In Vivo Efficacy Studies (e.g., Breast Cancer Model) C->E F Further Preclinical Development D->F E->F

The discovery and evaluation workflow for Dhfr-IN-9.

Conclusion

Dhfr-IN-9 is a potent dihydrofolate reductase inhibitor with a novel 1,3-diamino-7H-pyrrol[3,2-f]quinazoline scaffold. It has demonstrated promising activity against clinically relevant bacteria, such as MRSA, and significant antitumor efficacy in a preclinical model of breast cancer. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further investigation into the optimization of this scaffold and comprehensive preclinical evaluation is warranted to fully elucidate the therapeutic potential of Dhfr-IN-9 and its analogs.

In-Depth Technical Guide to Dhfr-IN-9: A Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhfr-IN-9 is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. By targeting DHFR, this small molecule disrupts the synthesis of purines and thymidylate, essential precursors for DNA replication and cell proliferation. This inhibitory action underlies its observed efficacy against both bacterial pathogens and cancer cells. This technical guide provides a comprehensive overview of the available data on Dhfr-IN-9, including its mechanism of action, quantitative activity, and the general experimental protocols relevant to its study.

Introduction to Dihydrofolate Reductase (DHFR) and its Inhibition

Dihydrofolate reductase is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are essential one-carbon carriers in various biosynthetic pathways, including the synthesis of purines and thymidylate, which are fundamental building blocks of DNA.[3] Consequently, the inhibition of DHFR leads to the depletion of intracellular THF pools, resulting in the cessation of DNA synthesis and cell death.[3][4] This makes DHFR an attractive therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and microbial infections.[2][5]

Dhfr-IN-9: A Novel DHFR Inhibitor

Dhfr-IN-9, also identified as compound 8A, is a small molecule inhibitor of dihydrofolate reductase.[6] Its primary molecular target is DHFR, and by inhibiting this enzyme, it disrupts the biosynthesis of purines and thymidylate, thereby affecting cell proliferation and growth.[6]

Mechanism of Action

The mechanism of action of Dhfr-IN-9 is consistent with that of other DHFR inhibitors. It is presumed to bind to the active site of the DHFR enzyme, preventing the binding of its natural substrate, dihydrofolate. This competitive inhibition blocks the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides necessary for DNA replication.[7] The resulting depletion of nucleotides leads to cell cycle arrest and ultimately, cell death, particularly in rapidly dividing cells.[4][7]

Quantitative Data

The available quantitative data for Dhfr-IN-9 primarily focuses on its antimicrobial and anticancer activities.

Parameter Value Organism/Cell Line Reference
IC50 0.25 µg/mLMethicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300[6]
In Vivo Efficacy 2.5 mg/kg, 5 mg/kg (i.p.)Mouse model of systemic and thigh infection caused by MRSA[6]
In Vivo Efficacy 2.5 mg/kg (i.p.; once every 3 days)Mouse model of breast cancer (stronger activity than paclitaxel)[6]

Signaling Pathways

Inhibition of DHFR by compounds like Dhfr-IN-9 has significant downstream effects on cellular signaling pathways that are dependent on nucleotide availability and cell cycle progression. While specific studies on the signaling impact of Dhfr-IN-9 are not yet published, the general consequences of DHFR inhibition are understood to affect pathways controlling cell cycle checkpoints and apoptosis.

DHFR_Inhibition_Pathway Dhfr_IN_9 Dhfr-IN-9 DHFR Dihydrofolate Reductase (DHFR) Dhfr_IN_9->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Catalysis DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_Replication DNA Replication Purine_Synthesis->DNA_Replication Thymidylate_Synthesis->DNA_Replication Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_Replication->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can trigger

Figure 1: General signaling pathway affected by DHFR inhibition.

Experimental Protocols

While the specific experimental protocols used for the characterization of Dhfr-IN-9 have not been detailed in publicly available literature, standard assays for evaluating DHFR inhibitors are well-established.

DHFR Enzymatic Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The assay typically monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

  • Purified recombinant DHFR enzyme

  • DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • Test compound (Dhfr-IN-9) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the DHFR enzyme and the test compound dilutions.

  • Add NADPH to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.

  • The rate of the reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DHFR_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, NADPH, DHF, Dhfr-IN-9) Start->Prepare_Reagents Dispense_Enzyme_Inhibitor Dispense Enzyme and Dhfr-IN-9 into 96-well plate Prepare_Reagents->Dispense_Enzyme_Inhibitor Add_NADPH Add NADPH Dispense_Enzyme_Inhibitor->Add_NADPH Incubate Incubate Add_NADPH->Incubate Add_DHF Initiate reaction with DHF Incubate->Add_DHF Measure_Absorbance Measure Absorbance at 340 nm (kinetic) Add_DHF->Measure_Absorbance Analyze_Data Analyze Data (Calculate % Inhibition and IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Dhfr-IN-9: A Technical Guide on a Novel Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dhfr-IN-9 is a potent and selective inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. By targeting DHFR, Dhfr-IN-9 disrupts the synthesis of essential precursors for DNA, RNA, and certain amino acids, leading to the inhibition of cellular proliferation. This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of Dhfr-IN-9, with a particular focus on its potential as a therapeutic agent against Pneumocystis jirovecii, a pathogenic fungus responsible for Pneumocystis pneumonia (PCP) in immunocompromised individuals. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the biosynthesis of purines, thymidylate, and several amino acids, including serine and methionine.[1] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting DNA synthesis and repair, and ultimately causing cell cycle arrest and apoptosis.[2] The critical role of DHFR in cell proliferation has made it an attractive target for the development of antimicrobial and anticancer drugs.[1]

Pneumocystis jirovecii is an opportunistic fungal pathogen that cannot synthesize folate de novo and relies on the salvage pathway, making its DHFR a prime target for therapeutic intervention. The development of selective inhibitors that preferentially target microbial DHFR over the human ortholog is a key strategy to minimize host toxicity.[3]

Biological Activity and Selectivity of Dhfr-IN-9

While specific quantitative data for Dhfr-IN-9 is not yet publicly available, this section provides a template for presenting such data based on typical characterizations of DHFR inhibitors.

In Vitro Enzyme Inhibition

The inhibitory potency of Dhfr-IN-9 against P. jirovecii DHFR (pjDHFR) and human DHFR (hDHFR) is determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify its efficacy.

Enzyme Source IC50 (nM) Ki (nM) Selectivity Index (hDHFR IC50 / pjDHFR IC50)
Pneumocystis jirovecii DHFRData not availableData not availableData not available
Human DHFRData not availableData not available

Table 1: In Vitro Inhibitory Activity of Dhfr-IN-9 against P. jirovecii and Human DHFR. Data for this specific inhibitor is not yet available in the public domain. The table serves as a template for future data presentation.

In Vitro Anti-Pneumocystis Activity

The efficacy of Dhfr-IN-9 against P. jirovecii is evaluated using in vitro culture systems, although the axenic culture of this organism remains challenging.[4]

Assay Type EC50 (µM)
P. jirovecii in vitro cultureData not available

Table 2: In Vitro Activity of Dhfr-IN-9 against P. jirovecii. Data for this specific inhibitor is not yet available in the public domain. The table serves as a template for future data presentation.

Mechanism of Action

Dhfr-IN-9 acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate. This inhibition disrupts the folate metabolic pathway, as illustrated in the following signaling pathway diagram.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Growth Cell Proliferation Amino_Acids->Cell_Growth DNA_RNA->Cell_Growth Dhfr_IN_9 Dhfr-IN-9 Dhfr_IN_9->DHFR

Figure 1. Mechanism of action of Dhfr-IN-9 in the folate pathway.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the biological activity of DHFR inhibitors like Dhfr-IN-9.

DHFR Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of a compound against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.[5]

Materials:

  • Recombinant P. jirovecii DHFR and human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

  • Test compound (Dhfr-IN-9) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHFR enzyme, and NADPH in each well of the 96-well plate.

  • Add varying concentrations of the test compound (Dhfr-IN-9) to the wells. Include a DMSO control (vehicle) and a control without enzyme (background).

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes in kinetic mode.[6]

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DHFR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reaction Mix (Buffer, DHFR, NADPH) B Add Test Compound (Dhfr-IN-9) A->B C Incubate at RT B->C D Initiate with DHF C->D E Kinetic Read at 340 nm D->E F Calculate Initial Velocity E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 G->H

Figure 2. Workflow for the DHFR enzyme inhibition assay.
In Vitro Cultivation and Susceptibility Testing of Pneumocystis jirovecii

The in vitro cultivation of P. jirovecii is notoriously difficult, which poses a significant challenge for drug susceptibility testing. However, co-culture systems with feeder cells or more recent axenic culture methods can be employed.[3][4]

Materials:

  • P. jirovecii isolates from clinical samples (e.g., bronchoalveolar lavage fluid)

  • Feeder cell line (e.g., A549 lung epithelial cells) or specialized axenic culture medium

  • Culture medium (e.g., DMEM supplemented with serum and specific nutrients)

  • Test compound (Dhfr-IN-9)

  • Quantitative PCR (qPCR) reagents for P. jirovecii DNA quantification

Procedure:

  • Establish the feeder cell monolayer or prepare the axenic culture medium in multi-well plates.

  • Inoculate the cultures with P. jirovecii organisms.

  • Add serial dilutions of Dhfr-IN-9 to the cultures.

  • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2 for several days to weeks, as P. jirovecii has a slow growth rate.[4]

  • At the end of the incubation period, harvest the cultures and extract total DNA.

  • Quantify the amount of P. jirovecii DNA using a specific qPCR assay targeting a conserved gene (e.g., mitochondrial large subunit rRNA).

  • Determine the EC50 value by plotting the reduction in P. jirovecii DNA levels against the drug concentration.

Pharmacokinetics

The pharmacokinetic properties of Dhfr-IN-9 are crucial for its development as a therapeutic agent. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Parameter Value Species
Bioavailability (%)Data not availableData not available
Cmax (ng/mL)Data not availableData not available
Tmax (h)Data not availableData not available
Half-life (t1/2, h)Data not availableData not available
Clearance (mL/min/kg)Data not availableData not available
Volume of distribution (L/kg)Data not availableData not available

Table 3: Pharmacokinetic Profile of Dhfr-IN-9. Data for this specific inhibitor is not yet available in the public domain. The table serves as a template for future data presentation.

In Vivo Efficacy

The in vivo efficacy of Dhfr-IN-9 is typically evaluated in animal models of Pneumocystis pneumonia, such as immunosuppressed rats or mice.

Animal Model Dose Regimen Route of Administration Reduction in Fungal Burden (%)
Immunosuppressed RatData not availableData not availableData not available
Immunosuppressed MouseData not availableData not availableData not available

Table 4: In Vivo Efficacy of Dhfr-IN-9 in Animal Models of Pneumocystis Pneumonia. Data for this specific inhibitor is not yet available in the public domain. The table serves as a template for future data presentation.

Conclusion

Dhfr-IN-9 represents a promising lead compound for the development of novel therapeutics against Pneumocystis jirovecii. Its mechanism of action, targeting the essential DHFR enzyme, is well-established for antimicrobial therapy. Further studies are required to fully elucidate its quantitative biological activity, selectivity, pharmacokinetic profile, and in vivo efficacy. The experimental protocols and data presentation formats outlined in this guide provide a framework for the continued investigation and development of Dhfr-IN-9 and other novel DHFR inhibitors.

References

In-depth Technical Guide: In Vitro Studies of Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the specific compound "Dhfr-IN-9" did not yield any publicly available scientific literature, experimental data, or protocols. It is possible that "Dhfr-IN-9" is a very recent discovery, an internal compound identifier not yet in the public domain, or a misnomer. Therefore, this guide will provide a detailed overview of the typical in vitro evaluation of Dihydrofolate Reductase (DHFR) inhibitors, using methodologies and data presentation formats commonly found in peer-reviewed research. This will serve as a template for the analysis of a specific inhibitor like Dhfr-IN-9 once data becomes available.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway.[1][2][3] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2][3] THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA synthesis and cell proliferation.[2][4] Consequently, the inhibition of DHFR disrupts DNA replication and leads to cell death, making it an attractive target for therapeutic intervention in cancer and infectious diseases.[2][3][5] Methotrexate, a well-known DHFR inhibitor, is widely used in cancer chemotherapy.[3][5]

Quantitative Data on DHFR Inhibitors

The in vitro activity of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table presents example data for known DHFR inhibitors against human DHFR (hDHFR).

CompoundIC50 (nM)Ki (nM)Assay ConditionsReference
Methotrexate7.20.08Recombinant hDHFR, Spectrophotometric assay[6]
Trimethoprim480147Recombinant S. pneumoniae DHFR[6]
Pyrimethamine---[7]
Compound X460-Recombinant hDHFR, Spectrophotometric assay[4]
Compound Y590-Recombinant hDHFR, Spectrophotometric assay[4]

Experimental Protocols

Recombinant Human DHFR Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Recombinant human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • NADPH

  • Dihydrofolate (DHF)

  • Test inhibitor (e.g., Dhfr-IN-9)

  • Positive control inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test inhibitor and the positive control in DHFR Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • DHFR Assay Buffer

    • Recombinant hDHFR enzyme

    • NADPH solution

    • Test inhibitor or control

  • Incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the DHF substrate to each well.

  • Immediately measure the absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a microplate reader.

  • The rate of decrease in absorbance is proportional to DHFR activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of the DHFR inhibitor on the viability and proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitor (e.g., Dhfr-IN-9)

  • Positive control inhibitor (e.g., Methotrexate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor and positive control for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

DHFR Inhibition and Downstream Effects

The inhibition of DHFR has significant downstream consequences on cellular metabolism and proliferation. The following diagram illustrates the central role of DHFR and the effects of its inhibition.

DHFR_Pathway cluster_synthesis Biosynthesis cluster_outcome Cellular Outcome DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor Dhfr-IN-9 Inhibitor->DHFR Inhibition DNA_Synthesis DNA Synthesis Purines->DNA_Synthesis Thymidylate->DNA_Synthesis Cell_Proliferation Cell Proliferation AminoAcids->Cell_Proliferation DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to Experimental_Workflow Start Start: Novel Compound (Dhfr-IN-9) Enzyme_Assay Recombinant DHFR Enzyme Inhibition Assay Start->Enzyme_Assay IC50_Determination Determine IC50 Value Enzyme_Assay->IC50_Determination Decision Active? IC50_Determination->Decision Cell_Assay Cell-Based Proliferation Assay GI50_Determination Determine GI50 Value Cell_Assay->GI50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle Analysis) GI50_Determination->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Decision->Cell_Assay Yes Decision->Lead_Optimization No

References

Dhfr-IN-9: A Technical Guide to a Novel Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhfr-IN-9 (also reported as compound 8a) is a potent dihydrofolate reductase (DHFR) inhibitor with demonstrated efficacy against both bacterial and cancer targets.[1] As a key enzyme in the folate metabolic pathway, DHFR is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making it a critical target for therapeutic intervention in various diseases.[1][2][3] This technical guide provides a comprehensive overview of Dhfr-IN-9, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant biological pathways.

Introduction to Dihydrofolate Reductase (DHFR) and Folate Metabolism

Dihydrofolate reductase is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions, including the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[1][2][3] By inhibiting DHFR, the cellular pool of THF is depleted, leading to the disruption of DNA synthesis and repair, and ultimately, cell cycle arrest and apoptosis. This central role in cellular proliferation has established DHFR as a key target for antimicrobial and anticancer therapies.

Dhfr-IN-9: A Novel DHFR Inhibitor

Dhfr-IN-9 is a novel, potent inhibitor of DHFR.[1] It has been shown to exhibit significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrates potent anticancer activity in preclinical models.[1]

Mechanism of Action

Dhfr-IN-9 functions as a competitive inhibitor of dihydrofolate reductase. By binding to the active site of the DHFR enzyme, it blocks the conversion of DHF to THF. This interruption of the folate pathway deprives rapidly dividing cells, such as bacteria and cancer cells, of the necessary precursors for nucleotide synthesis, thereby inhibiting their proliferation and growth.[1][2]

Quantitative Data

The following table summarizes the available quantitative data for Dhfr-IN-9's biological activity.

Target/ModelParameterValueReference
Methicillin-resistant S. aureus (MRSA) ATCC 43300IC500.25 µg/mL[2]
Mouse model of MRSA systemic infectionEfficacy2.5 mg/kg, ip[2]
Mouse model of MRSA thigh infectionEfficacy5 mg/kg, ip[2]
Mouse model of breast cancerEfficacy2.5 mg/kg, ip[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of Dhfr-IN-9.

DHFR Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against DHFR.

  • Reagents and Materials:

    • Purified recombinant human or bacterial DHFR enzyme

    • Dihydrofolate (DHF), substrate

    • NADPH, cofactor

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Dhfr-IN-9 (or other test inhibitor)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a stock solution of Dhfr-IN-9 in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, NADPH, and the DHFR enzyme.

    • Add serial dilutions of Dhfr-IN-9 to the wells. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (solvent only).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.

    • Initiate the enzymatic reaction by adding the substrate, DHF.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (General Protocol)

This protocol outlines a general method to assess the cytotoxic effects of Dhfr-IN-9 on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

    • Complete cell culture medium

    • Dhfr-IN-9

    • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of Dhfr-IN-9 in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of Dhfr-IN-9. Include appropriate controls (untreated cells and solvent control).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Efficacy Study (General Workflow)

This workflow describes the general steps for evaluating the in vivo efficacy of Dhfr-IN-9 in a mouse model of cancer.

  • Animal Model:

    • Select an appropriate mouse strain (e.g., BALB/c nude mice for xenograft models).

    • Implant tumor cells (e.g., human breast cancer cells) subcutaneously.

    • Allow tumors to grow to a palpable size.

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer Dhfr-IN-9 via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

    • The control group should receive the vehicle used to dissolve the compound.

  • Monitoring and Endpoint:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

  • Data Analysis:

    • Compare the tumor growth rates between the treated and control groups.

    • Statistically analyze the differences in tumor volume and body weight.

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and workflows related to Dhfr-IN-9.

Folate_Metabolism_Pathway DHF Dihydrofolate (DHF) DHFR_node DHFR DHF->DHFR_node THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation DHFR_node->THF NADPH -> NADP+ Dhfr_IN_9 Dhfr-IN-9 Dhfr_IN_9->DHFR_node

Caption: Folate metabolism pathway and the inhibitory action of Dhfr-IN-9 on DHFR.

DHFR_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Plate_Prep Prepare 96-well plate with Buffer, NADPH, and DHFR Add_Inhibitor Add Dhfr-IN-9 to wells Plate_Prep->Add_Inhibitor Inhibitor_Prep Prepare serial dilutions of Dhfr-IN-9 Inhibitor_Prep->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Add_Substrate Initiate reaction with DHF Pre_incubation->Add_Substrate Measure_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Measure_Absorbance Calculate_Rate Calculate reaction rates Measure_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 value Calculate_Rate->Determine_IC50

Caption: Experimental workflow for a typical DHFR inhibition assay.

Cell_Viability_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_viability_measurement Viability Measurement Seed_Cells Seed cells in 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treat_Cells Add compound to cells Adherence->Treat_Cells Prepare_Compound Prepare Dhfr-IN-9 dilutions Prepare_Compound->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_Reagent Add cell viability reagent Incubate_Cells->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Read_Plate Measure absorbance/fluorescence Incubate_Reagent->Read_Plate Analyze_Data Calculate viability and IC50 Read_Plate->Analyze_Data

Caption: Experimental workflow for a cell viability assay.

Conclusion

Dhfr-IN-9 is a promising dihydrofolate reductase inhibitor with potent antibacterial and anticancer activities demonstrated in preclinical models.[1][2] Its clear mechanism of action, targeting a well-validated enzyme in the folate metabolic pathway, makes it an attractive candidate for further drug development. The provided data and experimental protocols offer a foundational guide for researchers and scientists interested in exploring the therapeutic potential of Dhfr-IN-9 and other novel DHFR inhibitors. Further investigation into its broader pharmacological profile, including selectivity and potential off-target effects, will be crucial for its continued development.

References

An In-depth Technical Guide on Dihydrofolate Reductase (DHFR) Inhibition for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, primarily responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA replication and cell proliferation.[1][2][3] The pivotal role of DHFR in these processes makes it a well-established and attractive target for cancer chemotherapy.[1][2][4] Inhibition of DHFR leads to the depletion of intracellular THF pools, disrupting DNA synthesis and ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] This guide provides a comprehensive overview of the principles and methodologies for studying DHFR inhibitors in the context of cancer cell lines.

The DHFR Signaling Pathway and its Role in Cancer

The DHFR pathway is central to folate metabolism. DHFR catalyzes the NADPH-dependent reduction of DHF to THF.[4][5] THF is then converted into various one-carbon donors, such as N⁵,N¹⁰-methylenetetrahydrofolate, which is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by thymidylate synthase (TS).[5] This reaction is a rate-limiting step in DNA synthesis. By inhibiting DHFR, the entire downstream pathway is disrupted, leading to a "thymineless death" in cancer cells.

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_dna_synthesis DNA Synthesis cluster_cellular_effects Cellular Effects DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) One_Carbon_Donors One-Carbon Donors (e.g., N⁵,N¹⁰-methylene-THF) THF->One_Carbon_Donors NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP TS Thymidylate Synthase (TS) One_Carbon_Donors->TS dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Apoptosis Apoptosis DNA->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S phase) DNA->Cell_Cycle_Arrest DHFR_Inhibitor DHFR Inhibitor (e.g., Methotrexate) DHFR_Inhibitor->DHFR Cell_Cycle_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of DHFR and its inhibition leading to cellular effects in cancer.

Quantitative Analysis of DHFR Inhibitors in Cancer Cell Lines

The efficacy of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values across various cancer cell lines. The following table summarizes representative data for the well-known DHFR inhibitor, Methotrexate (MTX).

Cancer Cell LineTissue of OriginIC50 of Methotrexate (nM)Reference
MCF-7Breast Adenocarcinoma6.05 ± 0.81[6]
AGSStomach Adenocarcinoma>1,000[6]
A549Lung Carcinoma>1,000[6]
NCI-H23Lung Adenocarcinoma>1,000[6]
HCT-116Colon Carcinoma>1,000[6]
Saos-2Osteosarcoma>1,000[6]

Note: The high IC50 values in several cell lines indicate intrinsic or acquired resistance to methotrexate.[6]

Experimental Protocols for Studying DHFR Inhibitors

A systematic approach is essential for evaluating the efficacy and mechanism of action of novel DHFR inhibitors.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of a DHFR inhibitor on cancer cell proliferation.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the DHFR inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Methotrexate).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

DHFR Enzyme Activity Assay

This assay directly measures the inhibitory effect of a compound on DHFR enzyme activity.

Protocol: Colorimetric DHFR Inhibitor Screening

  • Reagent Preparation: Prepare DHFR assay buffer, DHFR substrate (dihydrofolate), NADPH, and the test inhibitor solution.[7]

  • Reaction Mixture: In a 96-well plate, add the DHFR assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme.[7] Incubate for 10-15 minutes at room temperature.[7]

  • Initiate Reaction: Add NADPH and the DHFR substrate to initiate the enzymatic reaction.[7]

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[7]

  • Data Analysis: Calculate the rate of reaction in the presence and absence of the inhibitor to determine the percentage of inhibition and the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action start Start: Cancer Cell Lines cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability ic50_determination Determine IC50 cell_viability->ic50_determination dhfr_activity DHFR Enzyme Activity Assay ic50_determination->dhfr_activity mechanism_studies Mechanism of Action Studies dhfr_activity->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanism_studies->apoptosis western_blot Western Blot Analysis (p53, p21, etc.) mechanism_studies->western_blot end End: Characterization of DHFR Inhibitor cell_cycle->end apoptosis->end western_blot->end

Figure 2: General experimental workflow for the evaluation of a DHFR inhibitor in cancer cell lines.

Cell Cycle Analysis

DHFR inhibition is expected to cause cell cycle arrest, typically at the G1/S transition, due to the lack of nucleotides for DNA synthesis.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cancer cells with the DHFR inhibitor at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Down-regulation of DHFR has been shown to induce G1 phase arrest.[8]

Apoptosis Assays

Induction of apoptosis is a key outcome of effective anticancer agents.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the DHFR inhibitor as described for cell cycle analysis.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The study of DHFR inhibitors in cancer cell lines requires a multi-faceted approach, combining cellular assays to determine potency with biochemical and molecular techniques to elucidate the mechanism of action. A thorough understanding of the experimental protocols and the underlying biological pathways is critical for the successful development of novel and effective DHFR-targeting anticancer drugs. The methodologies and data presented in this guide provide a solid foundation for researchers embarking on the evaluation of new chemical entities in this important area of cancer drug discovery.

References

A Technical Guide to a Novel Class of Anti-MRSA Dihydrofolate Reductase Inhibitors: The Ionized Non-Classical Antifolates (INCAs)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound designated "Dhfr-IN-9" did not yield any identifiable information in the public domain. This technical guide will instead focus on a promising and well-documented class of novel anti-MRSA agents that target Dihydrofolate Reductase (DHFR): the Ionized Non-Classical Antifolates (INCAs). This guide is intended for researchers, scientists, and drug development professionals.

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health, with over 80,000 invasive infections and 11,000 deaths annually in the United States alone.[1] The combination of trimethoprim (TMP) and sulfamethoxazole (SMX) has been a frontline treatment for community-acquired MRSA. However, the emergence of TMP resistance, often through mutations in the dihydrofolate reductase (DHFR) enzyme, has diminished its efficacy.[1][2] This has spurred the development of new DHFR inhibitors capable of overcoming these resistance mechanisms.

The Rise of Ionized Non-Classical Antifolates (INCAs)

A novel class of DHFR inhibitors, termed ionized non-classical antifolates (INCAs), has been developed through a structure-based design approach.[1] These compounds are engineered to exhibit potent and broad-spectrum activity against various DHFR isoforms, including those that confer resistance to trimethoprim, while maintaining selectivity over human DHFR.[1]

Quantitative Analysis of Inhibitory Activity

The INCAs have demonstrated low nanomolar enzymatic activity and potent cellular activity against clinically relevant trimethoprim-resistant MRSA isolates.[1] The inhibitory activity of these compounds is significantly better than that of trimethoprim and another DHFR inhibitor, iclaprim, against resistant DfrG and DfrK enzymes.

CompoundTarget EnzymeKi (nM)Fold Change vs. DfrB
Trimethoprim DfrB (Wild-type)--
DfrG31,000>11,400
DfrK--
Iclaprim DfrB (Wild-type)--
DfrG1,350774
DfrK--
INCA Compounds DfrG & DfrKLow nanomolar-

Table 1: Comparative inhibitory activities (Ki) of DHFR inhibitors against wild-type and resistant enzymes. Data for INCA compounds is qualitative as presented in the source.[1]

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] THF is an essential precursor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cell growth.[4][5] By inhibiting DHFR, INCAs disrupt these essential cellular processes, leading to bacterial cell death.

DHFR_Pathway cluster_folate_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_Precursors Purines, Thymidylate, Amino Acids THF->DNA_Precursors DNA_Replication DNA Replication & Cell Growth DNA_Precursors->DNA_Replication INCA Dhfr-IN-9 (INCA) INCA->DHF Inhibits

Folate biosynthesis pathway and inhibition by INCAs.

Experimental Protocols

The development and evaluation of INCAs involve several key experimental procedures:

1. Enzyme Inhibition Assay (Determination of Ki):

  • Objective: To determine the inhibitory constant (Ki) of the INCA compounds against purified DHFR enzymes (wild-type and resistant isoforms).

  • Methodology:

    • Recombinant DHFR enzymes (e.g., DfrB, DfrG, DfrK) are expressed and purified.

    • Enzyme activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

    • The assay is performed in a reaction mixture containing buffer, NADPH, the substrate dihydrofolate (DHF), and varying concentrations of the inhibitor (INCA).

    • Initial reaction rates are measured and plotted against the inhibitor concentration.

    • The Ki values are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

2. Antimicrobial Susceptibility Testing (Determination of MIC):

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the INCA compounds against various MRSA strains.

  • Methodology (Broth Microdilution):

    • A standardized inoculum of the MRSA strain is prepared.

    • Serial twofold dilutions of the INCA compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • The bacterial inoculum is added to each well.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Based Drug Design Workflow

The design of the INCA compounds utilized a structure-based approach to optimize their binding to the conserved active sites of both endogenous and trimethoprim-resistant DHFR enzymes.[1]

SBDD_Workflow Target_ID Target Identification (DHFR in TMPR MRSA) Structure_Det Structural Determination (X-ray Crystallography of DHFR-ligand complexes) Target_ID->Structure_Det Lead_Gen Lead Generation (Ionized Non-Classical Antifolates - INCAs) Structure_Det->Lead_Gen SAR Structure-Activity Relationship (SAR) & Computational Modeling Lead_Gen->SAR Optimization Lead Optimization (Synthesis of Analogs) SAR->Optimization Bio_Eval Biological Evaluation (Enzyme & Cellular Assays) Optimization->Bio_Eval Bio_Eval->SAR Candidate Optimized INCA Candidate Bio_Eval->Candidate

Workflow for structure-based design of INCAs.

Conclusion

The ionized non-classical antifolates (INCAs) represent a significant advancement in the pursuit of novel therapeutics against MRSA. Their potent activity against trimethoprim-resistant DHFR enzymes, coupled with a rational, structure-based design, underscores the potential of this class of compounds to address the growing challenge of antimicrobial resistance. Further preclinical and clinical development of INCAs is warranted to fully assess their therapeutic potential.

References

Methodological & Application

Dhfr-IN-9: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-9, also identified as compound 8a, is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and growth.[2][3] Inhibition of DHFR disrupts these processes, leading to cell death, which makes it a key target for antimicrobial and anticancer therapies. Dhfr-IN-9 has demonstrated significant inhibitory activity against both bacterial and mammalian DHFR, with promising therapeutic effects in preclinical models of methicillin-resistant Staphylococcus aureus (MRSA) infection and breast cancer.[1][2][3]

These application notes provide detailed protocols for the use of Dhfr-IN-9 in a laboratory setting, including biochemical and cellular assays to characterize its activity.

Mechanism of Action

Dhfr-IN-9 acts as a competitive inhibitor of dihydrofolate reductase. By binding to the active site of the enzyme, it blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step in the folate pathway. The depletion of THF pools inhibits the synthesis of nucleotides and amino acids, ultimately leading to the cessation of DNA replication and cell division.

cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor Dhfr_IN_9 Dhfr-IN-9 Dhfr_IN_9->DHFR Inhibition DNA_Replication DNA Replication & Cell Proliferation Nucleotide_Synthesis->DNA_Replication

Caption: Signaling pathway of DHFR inhibition by Dhfr-IN-9.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of Dhfr-IN-9 (compound 8a).

Table 1: In Vitro Antibacterial and Anticancer Activity of Dhfr-IN-9

Target Organism/Cell LineAssay TypeParameterValue
Staphylococcus aureus (MRSA) ATCC 43300Broth MicrodilutionMIC1 µg/mL
Human Breast Cancer Cell Line (MCF-7)Cytotoxicity AssayIC500.28 µM[4]
Escherichia coli DHFREnzyme Inhibition AssayIC503.98 µM[5]

Table 2: In Vivo Efficacy of Dhfr-IN-9

Animal ModelDisease ModelDosageRoute of AdministrationOutcome
MouseSystemic MRSA Infection2.5 mg/kg & 5 mg/kgIntraperitoneal (i.p.)Therapeutic effect observed
MouseMRSA Thigh Infection2.5 mg/kg & 5 mg/kgIntraperitoneal (i.p.)Therapeutic effect observed
MouseBreast Cancer Xenograft2.5 mg/kg (once every 3 days)Intraperitoneal (i.p.)Stronger anticancer activity than paclitaxel

Experimental Protocols

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol is a standard method to determine the inhibitory activity of Dhfr-IN-9 on purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials:

  • Purified recombinant DHFR (human or bacterial)

  • Dhfr-IN-9 (dissolved in DMSO)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of Dhfr-IN-9 in DMSO (e.g., 10 mM).

    • Prepare a stock solution of DHF in assay buffer (e.g., 10 mM).

    • Prepare a stock solution of NADPH in assay buffer (e.g., 10 mM).

  • Assay Setup:

    • In a 96-well plate, add 2 µL of Dhfr-IN-9 at various concentrations (serial dilutions). For the control (no inhibitor), add 2 µL of DMSO.

    • Add 178 µL of a master mix containing assay buffer, DHFR enzyme (final concentration ~5-10 nM), and NADPH (final concentration ~100 µM) to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of DHF (final concentration ~10 µM) to each well to start the reaction.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at room temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of Dhfr-IN-9.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Start Start Prep_Reagents Prepare Reagents (Dhfr-IN-9, DHF, NADPH) Start->Prep_Reagents Setup_Assay Set up 96-well plate (Inhibitor, Enzyme, NADPH) Prep_Reagents->Setup_Assay Incubate Incubate at RT (15 min) Setup_Assay->Incubate Add_DHF Add DHF to initiate reaction Incubate->Add_DHF Measure_Abs Measure Absorbance at 340 nm (Kinetic Read) Add_DHF->Measure_Abs Analyze_Data Calculate IC50 Measure_Abs->Analyze_Data End End Analyze_Data->End

Caption: Workflow for DHFR Enzyme Inhibition Assay.

Cell Viability Assay (MTT or a similar colorimetric assay)

This protocol determines the cytotoxic effect of Dhfr-IN-9 on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dhfr-IN-9 (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of Dhfr-IN-9 in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Dhfr-IN-9. For the control, add medium with the same concentration of DMSO as the treated wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Measurement:

    • Shake the plate for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control (DMSO-treated) cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Cells Treat with Dhfr-IN-9 Incubate_24h->Treat_Cells Incubate_48_72h Incubate (48-72h) Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs Analyze_Data Calculate IC50 Measure_Abs->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cell Viability (MTT) Assay.

Western Blotting for DHFR Target Engagement

This protocol can be used to assess the effect of Dhfr-IN-9 on the expression levels of DHFR and downstream markers of the folate pathway.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Dhfr-IN-9

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DHFR, anti-thymidylate synthase, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of Dhfr-IN-9 for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-DHFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Start Start Treat_Cells Treat Cells with Dhfr-IN-9 Start->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification (BCA) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Data Analysis Detect->Analyze End End Analyze->End

Caption: Workflow for Western Blotting.

References

Preparing Stock Solutions for Dhfr-IN-9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of Dhfr-IN-9, a potent inhibitor of dihydrofolate reductase (DHFR). Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Introduction

Dhfr-IN-9 is a small molecule inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation.[1][2][3][4] By inhibiting DHFR, Dhfr-IN-9 disrupts these processes, making it a compound of interest for research in areas such as oncology and infectious diseases.

Quantitative Data Summary

ParameterValueSource
Storage of Solid Compound -20°C for up to 3 years[5]
Storage of Stock Solution -80°C for up to 1 year[5]

DHFR Signaling Pathway and Inhibition by Dhfr-IN-9

The following diagram illustrates the central role of DHFR in the folate pathway and the mechanism of action of Dhfr-IN-9.

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Cellular Processes DHF Dihydrofolate (DHF) DHFR DHFR (Dihydrofolate Reductase) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP DNA DNA Synthesis & Cell Proliferation Purines->DNA Thymidylate->DNA Dhfr_IN_9 Dhfr-IN-9 Dhfr_IN_9->DHFR

Caption: DHFR pathway and Dhfr-IN-9 inhibition.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a Dhfr-IN-9 stock solution.

Stock_Solution_Workflow start Start weigh Accurately weigh Dhfr-IN-9 powder start->weigh dissolve Dissolve in appropriate volume of solvent (e.g., DMSO) weigh->dissolve vortex Vortex and/or sonicate to ensure complete dissolution dissolve->vortex check_solubility Visually inspect for complete solubility vortex->check_solubility check_solubility->dissolve Insoluble (add more solvent) aliquot Aliquot into single-use tubes check_solubility->aliquot Soluble store Store at -80°C aliquot->store end End store->end

Caption: Workflow for Dhfr-IN-9 stock preparation.

Experimental Protocol: Preparing a 10 mM Dhfr-IN-9 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Dhfr-IN-9 in dimethyl sulfoxide (DMSO). Adjust the concentration as needed for your specific experimental requirements.

Materials:

  • Dhfr-IN-9 powder (Molecular Weight: 360.44 g/mol )

  • Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of Dhfr-IN-9 powder to room temperature to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of Dhfr-IN-9 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.60 mg of Dhfr-IN-9.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.0001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.0001 mol x 360.44 g/mol = 0.00360 g = 3.60 mg

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed Dhfr-IN-9. In this example, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for several minutes to dissolve the compound.

  • Solubility Check & Sonication: Visually inspect the solution to ensure that all of the solid has dissolved. If any particulate matter remains, sonicate the vial in a water bath for 10-15 minutes.

  • Aliquotting: Once the Dhfr-IN-9 is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term storage.[5]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling Dhfr-IN-9 and DMSO.

  • Handle Dhfr-IN-9 powder in a chemical fume hood to avoid inhalation.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for Dhfr-IN-9 for complete safety information.

References

Application of a Novel Dihydrofolate Reductase Inhibitor in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway, essential for the production of nucleotides and certain amino acids, and therefore vital for bacterial DNA synthesis and replication.[1][2][3][4] Its indispensable role has made it a validated and attractive target for the development of antimicrobial agents.[4][5][6][7] However, the emergence of resistance to classical DHFR inhibitors, such as trimethoprim, necessitates the discovery and development of novel compounds with improved potency, broader spectrum, and efficacy against resistant strains.[2][8] This document provides detailed application notes and protocols for the preclinical evaluation of a novel, potent, and selective DHFR inhibitor, herein referred to as DHFR-IN-9, for antimicrobial research.

These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-infective agents. The protocols outlined below describe the methodologies for assessing the enzymatic inhibition, antibacterial activity, and selectivity of DHFR-IN-9.

Signaling Pathway: Bacterial Folate Metabolism

The bacterial folate pathway is a crucial metabolic route for the synthesis of tetrahydrofolate (THF), a vital cofactor for one-carbon transfer reactions in the synthesis of purines, thymidylate, and some amino acids. DHFR-IN-9, as a DHFR inhibitor, is designed to block this pathway, leading to bacterial cell death.

folate_pathway cluster_pathway Bacterial Folate Synthesis Pathway GTP GTP DHF 7,8-Dihydropteroate (DHF) GTP->DHF Multiple Steps THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides DNA DNA Replication Nucleotides->DNA DHPS Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic acid (PABA) PABA->DHF via DHPS DHFR_IN_9 DHFR-IN-9 DHFR_IN_9->DHFR Inhibition

Caption: Bacterial folate metabolism pathway and the inhibitory action of DHFR-IN-9.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro activity profile of DHFR-IN-9 compared to the standard DHFR inhibitor, trimethoprim.

Table 1: In Vitro DHFR Enzyme Inhibition

CompoundTarget OrganismIC50 (nM)
DHFR-IN-9 Staphylococcus aureus15
Escherichia coli25
Human1500
Trimethoprim Staphylococcus aureus50
Escherichia coli100
Human50000

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundS. aureus (ATCC 29213)S. aureus (MRSA, USA300)E. coli (ATCC 25922)K. pneumoniae (BAA-1705)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
DHFR-IN-9 0.5124
Trimethoprim 132464

Experimental Protocols

Protocol 1: DHFR Enzyme Inhibition Assay

This protocol details the procedure for determining the 50% inhibitory concentration (IC50) of DHFR-IN-9 against purified DHFR enzyme.

Materials:

  • Purified recombinant DHFR enzyme (bacterial or human)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 100 mM TES buffer, pH 7.0, containing 10 mM β-mercaptoethanol, 1 mg/mL BSA

  • DHFR-IN-9 and control inhibitor (Trimethoprim)

  • DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of DHFR-IN-9 and trimethoprim in DMSO.

  • Create a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer.

  • Add 2 µL of the compound dilutions to the respective wells.

  • Add 25 µL of a solution containing NADPH (final concentration 100 µM) and DHFR enzyme (final concentration 5 nM) in assay buffer.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of DHF solution (final concentration 50 µM) in assay buffer.

  • Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of DHFR-IN-9 against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • DHFR-IN-9 and control antibiotic (Trimethoprim)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

  • Spectrophotometer

Procedure:

  • Prepare a 2-fold serial dilution of DHFR-IN-9 and trimethoprim in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Add the bacterial suspension to each well containing the serially diluted compound.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antimicrobial agent like DHFR-IN-9.

experimental_workflow cluster_workflow Antimicrobial Drug Discovery Workflow start Compound Synthesis (DHFR-IN-9) enzyme_assay DHFR Enzyme Inhibition Assay (IC50) start->enzyme_assay mic_assay MIC Determination (Panel of Bacteria) enzyme_assay->mic_assay selectivity Selectivity Assessment (Human DHFR IC50) mic_assay->selectivity cytotoxicity Cytotoxicity Assay (Mammalian Cell Lines) selectivity->cytotoxicity moa Mechanism of Action (Time-Kill, Synergy) cytotoxicity->moa in_vivo In Vivo Efficacy (Animal Models) moa->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: A generalized workflow for the evaluation of a novel antimicrobial compound.

Logical Relationships in DHFR Inhibitor Screening

The diagram below outlines the logical progression and decision-making process in a screening cascade for identifying promising DHFR inhibitors.

screening_cascade cluster_cascade Screening Cascade for DHFR Inhibitors primary_screen Primary Screen High-Throughput Screening (HTS) against target DHFR hit_confirmation Hit Confirmation IC50 Determination primary_screen->hit_confirmation Active Hits secondary_assays Secondary Assays MIC against key pathogens hit_confirmation->secondary_assays Confirmed Hits selectivity_screen Selectivity Screen Human DHFR IC50 Cytotoxicity (e.g., HepG2, HEK293) secondary_assays->selectivity_screen Potent Antibacterial Hits lead_candidates {Lead Candidates | Potent, Selective, and Non-toxic} selectivity_screen->lead_candidates Selective Hits

Caption: Logical screening cascade for the identification of lead DHFR inhibitors.

Conclusion

The application notes and protocols provided herein offer a comprehensive framework for the initial preclinical evaluation of novel DHFR inhibitors like DHFR-IN-9. By following these standardized methods, researchers can effectively characterize the potency, spectrum of activity, and selectivity of new chemical entities, thereby accelerating the discovery of next-generation antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Dhfr-IN-9 Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Dhfr-IN-9 in various solvents. It is intended for researchers, scientists, and professionals in drug development who are utilizing this dihydrofolate reductase (DHFR) inhibitor in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of Dhfr-IN-9, with a focus on solvent stability.

Question: My Dhfr-IN-9 solution appears to have precipitated after storage. What should I do?

Answer:

  • Initial Check: Gently warm the solution to 37°C for a short period and vortex to see if the compound redissolves. Some compounds can precipitate at lower temperatures, especially if the solution is near its saturation point.

  • Solvent Choice: Ensure you are using an appropriate solvent. While DMSO is a common choice for many small molecules, verifying the solubility of Dhfr-IN-9 in your specific solvent system is crucial.[1][2] Information on solubility can often be found on the product's technical data sheet.

  • Concentration: The concentration of your stock solution may be too high for the chosen solvent and storage temperature. Consider preparing a more dilute stock solution.

  • Storage Conditions: Storing solutions at -20°C or -80°C can sometimes cause less soluble compounds to precipitate.[1] If warming and vortexing do not resolve the issue, you may need to prepare a fresh stock solution. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[3]

Question: I am observing a decrease in the activity of my Dhfr-IN-9 solution over time. What could be the cause?

Answer:

  • Solvent Stability: Dhfr-IN-9 may be degrading in the solvent over time. The stability of small molecules can be solvent-dependent.[4][5] For instance, some compounds are less stable in protic solvents like ethanol or water compared to aprotic solvents like DMSO.

  • Storage Temperature: Ensure the solution is stored at the recommended temperature, typically -20°C or -80°C for long-term stability.[1][3] Storing at 4°C is generally suitable for short-term use only.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound.[3] It is best practice to prepare single-use aliquots.

  • Light Exposure: Some small molecules are light-sensitive.[4] Store your Dhfr-IN-9 solutions in amber vials or otherwise protected from light to minimize photodegradation.

  • Contamination: The solvent may have been contaminated with water or other reactive substances.[1] Using high-purity, anhydrous solvents is recommended. DMSO, for example, is hygroscopic and can absorb moisture from the air, which may affect compound stability.[1]

Question: How can I determine the stability of Dhfr-IN-9 in my specific experimental solvent?

Answer:

You can perform a simple stability study. A general protocol involves preparing a solution of Dhfr-IN-9 in the solvent of interest and monitoring its purity and concentration over time using an analytical method like High-Performance Liquid Chromatography (HPLC).[6] Samples should be analyzed at various time points (e.g., 0, 24, 48, and 72 hours) and under different storage conditions (e.g., room temperature, 4°C, -20°C).[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Dhfr-IN-9 stock solutions?

A1: Based on available information, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving Dhfr-IN-9.[10][11] Always refer to the manufacturer's technical data sheet for the most specific solubility information.

Q2: How should I store powdered (lyophilized) Dhfr-IN-9?

A2: As a powder, Dhfr-IN-9 is generally stable when stored at -20°C for up to three years.[1] Before opening the vial, it is good practice to centrifuge it to ensure all the powder is at the bottom.[3]

Q3: What is the recommended storage condition and duration for Dhfr-IN-9 stock solutions?

A3: Stock solutions should be aliquoted into single-use vials and stored at -20°C for up to one month or at -80°C for up to six months to maintain stability.[3] Avoid repeated freeze-thaw cycles.[3]

Q4: Can I use aqueous solutions to prepare my working dilutions of Dhfr-IN-9?

A4: While stock solutions are typically prepared in an organic solvent like DMSO, working solutions for cell-based assays are often made by diluting the stock solution in an aqueous medium such as cell culture media.[3] When doing so, ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity to cells.[3] Be aware that the stability of Dhfr-IN-9 in aqueous solutions may be limited.

Q5: Are there any solvents I should avoid when working with Dhfr-IN-9?

A5: While specific data for Dhfr-IN-9 is limited, as a general rule, highly reactive solvents should be avoided. The choice of solvent can significantly impact the stability of a small molecule.[5][12] It is always best to consult the literature for similar compounds or conduct your own stability testing if you plan to use a non-standard solvent.

Dhfr-IN-9 Stability in Common Solvents

SolventTypeGeneral Stability Expectation for Small MoleculesPotential Issues
DMSO Aprotic, PolarGenerally good for long-term storage at -20°C or -80°C.Hygroscopic (absorbs water), can be toxic to cells at higher concentrations.[3][13]
Ethanol Protic, PolarModerate stability; may be less stable than in aprotic solvents for some compounds.Can participate in reactions with certain functional groups.
Methanol Protic, PolarSimilar to ethanol, with potentially higher reactivity.Can be more reactive than ethanol.
Water/Buffer Protic, PolarStability can be highly variable and is often limited; susceptible to hydrolysis.pH-dependent stability, potential for microbial growth if not sterile.
Acetonitrile Aprotic, PolarGenerally good stability.Can be toxic.
DMF Aprotic, PolarGood stability for many compounds.Can be toxic and may have impurities that can affect stability.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical experimental workflow to determine the stability of Dhfr-IN-9 in a specific solvent.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis (e.g., HPLC) cluster_results Results prep_solution Prepare Dhfr-IN-9 solution in test solvent at a known concentration create_aliquots Create multiple aliquots prep_solution->create_aliquots storage_rt Room Temperature create_aliquots->storage_rt Store aliquots under different conditions storage_4c 4°C create_aliquots->storage_4c Store aliquots under different conditions storage_n20c -20°C create_aliquots->storage_n20c Store aliquots under different conditions time_0 Time = 0 hours time_24 Time = 24 hours time_0->time_24 Analyze at different time points time_48 Time = 48 hours time_24->time_48 Analyze at different time points time_72 Time = 72 hours time_48->time_72 Analyze at different time points data_analysis Analyze data for degradation (e.g., peak area reduction, new peaks) time_72->data_analysis determine_stability Determine stability profile data_analysis->determine_stability

Caption: Workflow for assessing the stability of Dhfr-IN-9 in a chosen solvent.

References

Technical Support Center: Overcoming Resistance to DHFR Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Dihydrofolate Reductase (DHFR) inhibitors, such as Dhfr-IN-9, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DHFR inhibitors in cancer therapy?

DHFR inhibitors act as antifolates, targeting the enzyme Dihydrofolate Reductase (DHFR).[1][2][3] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF).[4] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4][5] By competitively inhibiting DHFR, these drugs deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells.[4][6]

Q2: My cancer cell line is showing reduced sensitivity to Dhfr-IN-9. What are the common mechanisms of resistance to DHFR inhibitors?

While specific data for Dhfr-IN-9 is not extensively available, resistance to DHFR inhibitors like methotrexate (MTX) is well-documented and typically arises from several key mechanisms:

  • Increased DHFR Expression: The most common mechanism is the amplification of the DHFR gene, leading to an overproduction of the DHFR enzyme.[7][8][9] This increased target concentration requires higher drug levels to achieve an inhibitory effect.

  • Mutations in the DHFR Gene: Point mutations in the coding sequence of the DHFR gene can alter the enzyme's active site, reducing its binding affinity for the inhibitor.[4]

  • Impaired Drug Transport:

    • Reduced Uptake: Decreased expression or function of the reduced folate carrier (RFC), the primary transporter for folate analogs into the cell, can limit the intracellular concentration of the inhibitor.[10]

    • Increased Efflux: Overexpression of ATP-binding cassette (ABC) family transporters can actively pump the drug out of the cell.

  • Defective Polyglutamylation: Some DHFR inhibitors require the addition of glutamate residues (polyglutamylation) to be retained within the cell. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can lead to decreased drug retention.

Troubleshooting Guides

Issue 1: Decreased Potency of Dhfr-IN-9 in Long-Term Culture

If you observe a gradual increase in the IC50 value of Dhfr-IN-9 in your cancer cell line over time, it is likely that the cells are developing resistance. Here’s a guide to investigate the potential mechanisms.

Experimental Workflow for Investigating Acquired Resistance:

G cluster_0 Initial Observation cluster_1 Hypothesis 1: Target Alteration cluster_2 Hypothesis 2: Altered Drug Transport cluster_3 Experimental Validation A Decreased Dhfr-IN-9 Potency (Increased IC50) B DHFR Gene Amplification? A->B Potential Mechanisms C DHFR Mutation? A->C Potential Mechanisms D Reduced RFC Expression? A->D Potential Mechanisms E Increased ABC Transporter Expression? A->E Potential Mechanisms F qPCR for DHFR Copy Number B->F G Sanger Sequencing of DHFR Gene C->G H RT-qPCR for RFC and ABC Transporters D->H E->H I DHFR Enzymatic Activity Assay F->I Functional Confirmation G->I Functional Confirmation H->I Functional Confirmation

Caption: Workflow for troubleshooting decreased DHFR inhibitor potency.

Quantitative Data Summary: DHFR Gene Amplification in Resistant Cells

The following table summarizes typical findings for DHFR gene amplification in methotrexate-resistant cancer cell lines. Similar quantitative analysis can be applied to cells resistant to Dhfr-IN-9.

Cell LineDrugLevel of Resistance (Fold Increase in IC50)DHFR Gene Copy Number (Fold Increase)Reference
HT-29 (Colon)Methotrexate>1007-8[7]
Acute Lymphoblastic Leukemia (Patient Samples)MethotrexateN/A2-4[8]
NIH 3T3 (Mouse Fibroblast)Methotrexate>502-6[11]
Issue 2: High Basal Resistance to Dhfr-IN-9 in a New Cell Line

If a previously untested cell line shows innate resistance to Dhfr-IN-9, consider the following.

Signaling Pathway of DHFR and Mechanisms of Resistance:

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Folate Metabolism Dhfr_IN_9_ext Dhfr-IN-9 (extracellular) RFC RFC Transporter Dhfr_IN_9_ext->RFC Uptake Folate_ext Folate (extracellular) Folate_ext->RFC Uptake Dhfr_IN_9_int Dhfr-IN-9 (intracellular) RFC->Dhfr_IN_9_int ABC ABC Transporter ABC->Dhfr_IN_9_ext Dhfr_IN_9_int->ABC Efflux DHFR DHFR Enzyme Dhfr_IN_9_int->DHFR Inhibition DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction DNA_synthesis DNA Synthesis THF->DNA_synthesis Resistance_RFC Reduced RFC Expression/Function Resistance_RFC->RFC Resistance_ABC Increased ABC Expression/Function Resistance_ABC->ABC Resistance_DHFR_amp DHFR Gene Amplification Resistance_DHFR_amp->DHFR Resistance_DHFR_mut DHFR Mutation Resistance_DHFR_mut->DHFR

Caption: Key resistance points in the DHFR signaling pathway.

Troubleshooting Steps:

  • Baseline DHFR Expression: Perform Western blot or RT-qPCR to determine the basal expression level of DHFR in the resistant cell line compared to a sensitive control line. High basal expression may contribute to innate resistance.

  • Transporter Expression: Analyze the baseline mRNA levels of the reduced folate carrier (RFC) and relevant ABC transporters (e.g., ABCG2).

  • DHFR Sequencing: Sequence the DHFR gene to check for any mutations that might affect inhibitor binding.

Key Experimental Protocols

Protocol 1: DHFR Enzymatic Activity Assay

This protocol allows for the measurement of DHFR activity in cell lysates, which can be used to assess the inhibitory effect of compounds like Dhfr-IN-9 and to compare activity between sensitive and resistant cells. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[12][13][14]

Materials:

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • NADPH solution (e.g., 10 mM stock)

  • Dihydrofolic acid (DHF) solution (e.g., 10 mM stock)

  • Cell lysate from sensitive and resistant cells

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare Cell Lysates:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Set up the Reaction:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • DHFR Assay Buffer

      • A defined amount of cell lysate (e.g., 50-100 µg of total protein)

      • NADPH to a final concentration of 100 µM.

    • For inhibitor studies, add Dhfr-IN-9 at various concentrations. For a positive control for inhibition, use methotrexate.[15]

    • Incubate the mixture for 5 minutes at room temperature.

  • Initiate and Measure the Reaction:

    • Initiate the reaction by adding DHF to a final concentration of 50 µM.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (the linear portion of the absorbance vs. time curve).

    • DHFR activity is proportional to the rate of decrease in A340.

    • Compare the activity in resistant vs. sensitive cell lysates.

    • For inhibitor studies, plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Troubleshooting the DHFR Assay:

  • No activity detected:

    • Increase the amount of cell lysate.

    • Check the integrity of NADPH and DHF solutions, as they can degrade. Prepare fresh solutions.

  • High background:

    • Run a control reaction without DHF to measure non-specific NADPH oxidation.

  • Inhibitor insolubility:

    • Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed a level that inhibits the enzyme (typically <1%).[12]

This technical support center provides a framework for investigating resistance to DHFR inhibitors. For the specific compound Dhfr-IN-9, these general principles and protocols will serve as a valuable starting point for understanding and overcoming resistance in your cancer cell models.

References

Validation & Comparative

Unveiling the Potency of Dhfr-IN-9: A Comparative Analysis of Dihydrofolate Reductase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of cancer and infectious disease therapeutics, the quest for potent and selective dihydrofolate reductase (DHFR) inhibitors remains a critical endeavor for researchers and drug developers. A novel inhibitor, Dhfr-IN-9, has emerged, demonstrating significant anti-infective and anticancer properties. This guide provides a comprehensive comparison of Dhfr-IN-9 with the well-established DHFR inhibitor, methotrexate, supported by experimental data and detailed protocols to aid researchers in their evaluation.

Executive Summary

Dihydrofolate reductase is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA replication and cell proliferation, making it a prime target for therapeutic intervention.[1][2] Dhfr-IN-9 is a recently developed DHFR inhibitor that has shown promising activity. This report aims to validate and compare its inhibitory effects against the widely used chemotherapeutic agent, methotrexate. While direct enzymatic inhibition data for Dhfr-IN-9 remains proprietary, this guide synthesizes available information and provides standardized protocols for independent verification.

Comparative Analysis of DHFR Inhibitors

The efficacy of a DHFR inhibitor is primarily determined by its binding affinity and inhibitory concentration. While specific enzymatic assay data for Dhfr-IN-9 is not publicly available, its potent biological activity has been documented.

InhibitorTarget Organism/Cell LineIC50Binding Affinity (Ki)Reference
Dhfr-IN-9 Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 433000.25 µg/mLNot Available[3]
Methotrexate L1210 mouse leukemia cells0.072 µM0.004 nM (mouse DHFR)[4][5]
Methotrexate Human DHFR0.12 ± 0.07 µM363 nM[6][7]
Trimethoprim E. coli DHFRNot Available5.1 nM (WT), 34.3 nM (L28R mutant)[8]
Pyrimethamine Human DHFR52 ± 35 µMNot Available[6]

Table 1: Comparative inhibitory concentrations and binding affinities of various DHFR inhibitors. IC50 and Ki values can vary based on the specific assay conditions and the source of the DHFR enzyme.

Dhfr-IN-9 has demonstrated potent anti-infective effects in mouse models of systemic and thigh infections caused by MRSA at doses of 2.5 mg/kg and 5 mg/kg.[3] Furthermore, in a mouse model of breast cancer, Dhfr-IN-9 exhibited stronger anticancer activity than paclitaxel at a dose of 2.5 mg/kg administered intraperitoneally every three days.[3]

DHFR Inhibition and Downstream Signaling

Inhibition of DHFR leads to the depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate.[2] This disruption of nucleotide biosynthesis results in the inhibition of DNA synthesis and cell cycle arrest, ultimately leading to apoptosis in rapidly proliferating cells such as cancer cells.[1] The general signaling pathway affected by DHFR inhibition is depicted below.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide DHFR->THF NADPH -> NADP+ Inhibitor Dhfr-IN-9 / Methotrexate Inhibitor->DHFR Inhibition DNA DNA Synthesis Nucleotide->DNA CellCycle Cell Cycle Arrest DNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Figure 1: General signaling pathway of DHFR inhibition.

Knockdown of DHFR has been shown to reduce the phosphorylation levels of key signaling proteins including ERK1/2, SAPK/JNK, p38, NF-κB/p65, and AKT, suggesting a broader impact on cellular signaling pathways beyond nucleotide synthesis.

Experimental Protocols

To facilitate independent validation of Dhfr-IN-9's inhibitory effect, we provide detailed protocols for key experiments.

DHFR Enzymatic Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of DHFR. The activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[8]

Materials:

  • Purified recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)

  • Dhfr-IN-9 and Methotrexate (as a positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of Dhfr-IN-9 and methotrexate in DHFR Assay Buffer.

  • In a 96-well plate, add 2 µL of each inhibitor dilution. Include wells with assay buffer alone as a no-inhibitor control.

  • Add 98 µL of a solution containing DHFR enzyme to each well.

  • Add 40 µL of NADPH solution to each well and incubate at room temperature for 10-15 minutes, protected from light.

  • Initiate the reaction by adding 60 µL of DHF substrate solution to each well.

  • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.

  • Calculate the rate of NADPH consumption (decrease in absorbance over time).

  • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Dilutions (Dhfr-IN-9, Methotrexate) Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Enzyme_Mix Prepare DHFR Enzyme Mix Add_Enzyme Add DHFR Enzyme Enzyme_Mix->Add_Enzyme NADPH_Sol Prepare NADPH Solution Add_NADPH Add NADPH & Incubate NADPH_Sol->Add_NADPH DHF_Sol Prepare DHF Substrate Add_DHF Add DHF Substrate DHF_Sol->Add_DHF Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_NADPH Add_NADPH->Add_DHF Measure_Abs Measure Absorbance @ 340nm (Kinetic) Add_DHF->Measure_Abs Calc_Rate Calculate Rate of NADPH Consumption Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

Figure 2: Workflow for the DHFR enzymatic inhibition assay.

Determination of Binding Affinity (Ki)

The inhibition constant (Ki) provides a measure of the binding affinity of an inhibitor to the enzyme. It can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Procedure:

  • Determine the Km of DHF for the DHFR enzyme by measuring the reaction rate at various DHF concentrations.

  • Determine the IC50 value of the inhibitor as described in the enzymatic inhibition assay.

  • Calculate the Ki value using the following equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) Where [S] is the concentration of the substrate (DHF) used in the IC50 determination.

Conclusion

Dhfr-IN-9 presents a promising profile as a potent inhibitor of DHFR with significant in vivo anti-infective and anticancer activities. While direct comparative enzymatic data against established inhibitors like methotrexate is not yet publicly available, the provided protocols offer a standardized framework for researchers to conduct their own validation studies. Further investigation into the precise binding kinetics and the broader impact on cellular signaling pathways will be crucial in fully elucidating the therapeutic potential of Dhfr-IN-9. This guide serves as a valuable resource for the scientific community to objectively evaluate this novel compound and its place in the landscape of DHFR inhibitors.

References

Safety Operating Guide

Essential Safety and Handling of Dhfr-IN-9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Dhfr-IN-9, a dihydrofolate reductase (DHFR) inhibitor.

Dhfr-IN-9 is a small molecule inhibitor of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and amino acids.[1][2] Its inhibitory action disrupts these fundamental cellular processes, leading to cell cycle arrest and making it a compound of interest in various research applications, including cancer and infectious disease studies.[1][2][3][4] Due to its potent biological activity, strict adherence to safety protocols during handling, storage, and disposal is critical to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE for handling Dhfr-IN-9.

PPE CategoryRecommended Equipment
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a higher risk of splashing.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed frequently, especially after direct contact with the compound.
Body Protection A fully buttoned laboratory coat is mandatory. For procedures with a higher risk of contamination, a disposable gown or apron over the lab coat is recommended.
Respiratory Protection For handling the solid compound or when generating aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used in a fume hood.
Safe Handling and Operational Plan

A clear and concise operational plan is crucial for the safe handling of Dhfr-IN-9. This includes procedures for receiving, storing, weighing, dissolving, and using the compound in experimental settings.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Dhfr-IN-9 should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • The storage container should be tightly sealed and clearly labeled with the compound name, concentration, and hazard information.

2. Weighing and Preparation of Solutions:

  • All weighing of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Use appropriate tools (e.g., spatulas, weighing paper) that can be decontaminated or disposed of as hazardous waste.

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Ensure the chosen solvent is appropriate and that the dissolution process is conducted within the fume hood.

3. Experimental Use:

  • All procedures involving Dhfr-IN-9 should be carried out in a designated area within a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontaminate all work surfaces and equipment after each use.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
Small Spill (in fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate cleaning agent.
Large Spill Evacuate the area immediately. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan

All waste materials contaminated with Dhfr-IN-9 must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow for Handling Dhfr-IN-9

The following diagram illustrates the standard workflow for safely handling Dhfr-IN-9 from receipt to disposal, emphasizing critical safety checkpoints.

DHFR_IN_9_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal receive Receive & Inspect Dhfr-IN-9 store Store in Designated Cool, Dry, Ventilated Area receive->store Intact Container ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe weigh Weigh Solid Compound ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate spill Spill or Exposure? experiment->spill dispose_waste Dispose of Solid & Liquid Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE (in designated area) dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill->decontaminate NO emergency_proc Follow Emergency Procedures spill->emergency_proc YES emergency_proc->wash_hands

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.